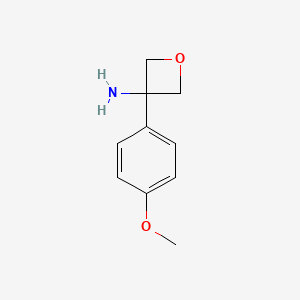

3-(4-Methoxyphenyl)oxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPHCZDCSRSELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(COC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antioxidant and Anticancer Activities

Recent studies have highlighted the potential of derivatives of 3-(4-methoxyphenyl)oxetan-3-amine in exhibiting significant antioxidant and anticancer properties. For instance, a series of derivatives were synthesized and tested for their antioxidant activity using the DPPH radical scavenging method. Notably, some compounds demonstrated antioxidant activity significantly higher than ascorbic acid, a well-known antioxidant .

In terms of anticancer activity, these derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that certain compounds exhibited higher cytotoxicity against U-87 compared to MDA-MB-231, suggesting a selective action that could be beneficial for targeted cancer therapies .

| Compound Name | Antioxidant Activity (DPPH Scavenging) | Cytotoxicity (U-87) | Cytotoxicity (MDA-MB-231) |

|---|---|---|---|

| Compound A | 1.4 times higher than ascorbic acid | High | Moderate |

| Compound B | Comparable to ascorbic acid | Moderate | Low |

Synthesis Techniques

The synthesis of this compound involves various methodologies that highlight its versatility as a building block in organic synthesis. One notable approach involves the use of oxetane derivatives as bioisosteres for esters, which can modify the pharmacokinetic properties of drug candidates .

A study reported the successful synthesis of oxetane ethers with varying substitution patterns, demonstrating that the electronic effects of substituents significantly influence yield and reactivity during synthesis . This underscores the importance of structural modifications in optimizing compound efficacy.

Potential Bioisosteres

The compound has also been investigated for its role as a bioisostere in drug design. Bioisosterism is a strategy used to improve pharmacological properties by replacing one part of a molecule with another that has similar physical or chemical properties. The unique structure of this compound allows it to mimic functional groups commonly found in biologically active compounds, thus enhancing their therapeutic profiles while potentially reducing side effects .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer activities of several derivatives derived from this compound against multiple cancer cell lines. The derivatives were screened using standardized protocols established by the National Cancer Institute, revealing varying degrees of growth inhibition across different cell types. The findings indicated that specific structural modifications could lead to enhanced selectivity and potency against cancer cells .

Case Study 2: Synthesis Optimization

In another study focused on optimizing synthesis routes for oxetane derivatives, researchers explored different reaction conditions and nucleophiles to improve yields. The results indicated that certain conditions favored the formation of desired products over by-products, emphasizing the importance of reaction parameters in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(4-Methoxyphenyl)oxetan-3-amine are significantly influenced by substituent variations on the phenyl ring or oxetane core. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Oxetan-3-amine Derivatives

Key Findings

This contrasts with meta-methoxy derivatives (e.g., 3-(3-Methoxyphenyl) analog), where steric and electronic effects differ due to substituent positioning . Halogenated Derivatives (F, Cl, Br): Fluorine (4-F) and chlorine (4-Cl) substituents introduce electron-withdrawing effects, reducing ring electron density. Bromine (4-Br) derivatives are bulkier and serve as intermediates for Suzuki-Miyaura cross-coupling reactions .

Physicochemical Properties

- Lipophilicity : Fluorinated analogs (e.g., 3-(4-Fluorophenyl)) exhibit higher logP values compared to methoxy-substituted compounds, improving membrane permeability .

- Salt Forms : Hydrochloride salts (e.g., 3-(4-Bromophenyl)oxetan-3-amine hydrochloride) enhance solubility and stability for storage and handling .

Synthetic Utility

- Palladium-Catalyzed Coupling : Derivatives like N-(3-Methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine (13d) are synthesized via Pd-catalyzed cross-coupling, highlighting a general method for aryl-functionalized oxetanes .

- Trifluoromethyl Substitution : The CF3 group in 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine increases metabolic resistance and bioactivity, making it relevant in drug discovery .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)oxetan-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions to form the oxetane ring. For example, a bromohydrin intermediate can undergo base-mediated cyclization (e.g., using NaH or K₂CO₃). The 4-methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Key Variables : Temperature (60–100°C), solvent polarity (THF, DMF), and base strength. Higher temperatures accelerate cyclization but may increase side reactions like ring-opening.

- Yield Optimization : Use of transition metal catalysts (e.g., Pd for cross-couplings) improves regioselectivity. Continuous flow reactors enhance reproducibility for scale-up .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, oxetane protons as multiplet at 4.5–5.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- X-ray Crystallography : Determines precise molecular geometry, including oxetane ring puckering and dihedral angles of the methoxyphenyl group (see analogous structures in ).

- IR and MS : Confirm functional groups (C-O stretch ~1100 cm⁻¹) and molecular ion peaks (e.g., [M+H]⁺ in ESI-MS).

Q. How does the 4-methoxyphenyl group influence the compound's stability and reactivity compared to other aryl substituents?

- Methodological Answer : The para-methoxy group enhances electron density via resonance, increasing nucleophilicity of the oxetane nitrogen. This contrasts with ortho-substituted analogs , where steric hindrance reduces reactivity .

- Stability : The electron-donating methoxy group stabilizes the oxetane ring against acid-catalyzed ring-opening.

- Reactivity : Facilitates electrophilic aromatic substitution (e.g., nitration) at the aryl ring. Compare with meta-substituted derivatives, which show lower regioselectivity .

Advanced Research Questions

Q. What strategies can mitigate contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or assay variability.

- Validation Steps :

Purity Assessment : Use HPLC (>95% purity) and elemental analysis.

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell-based assays).

Control Experiments : Include known inhibitors (e.g., oxetane-based reference compounds) to benchmark activity .

- Case Study : In antimicrobial studies, discrepancies in MIC values were resolved by standardizing bacterial inoculum size and growth media .

Q. How can computational modeling guide the design of this compound derivatives for target-specific binding?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs). The oxetane's rigid structure restricts conformational flexibility, favoring entropy-driven binding.

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. halogen) with bioactivity. For example, logP calculations predict membrane permeability .

- Case Study : Analogous oxetane derivatives showed improved selectivity for serotonin receptors when methoxy was replaced with bulkier groups .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer :

- Storage : Store under inert atmosphere (Ar/N₂) at –20°C in amber vials. Desiccants (silica gel) prevent hydrolysis of the oxetane ring .

- Decomposition Pathways : Moisture-induced ring-opening forms linear amines; trace acids accelerate degradation. Monitor via TLC or NMR for carbonyl byproducts.

- Safety : Use PPE (gloves, goggles) and fume hoods. Follow SDS guidelines for spill containment (e.g., neutralize with bicarbonate) .

Q. How can reaction conditions be optimized for stereoselective functionalization of the oxetane ring?

- Methodological Answer :

- Chiral Catalysts : Use Ru or Ir complexes for asymmetric hydrogenation of intermediate ketones.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.

- Case Study : Enantioselective synthesis of a related oxetane amine achieved 90% ee using a Jacobsen catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.